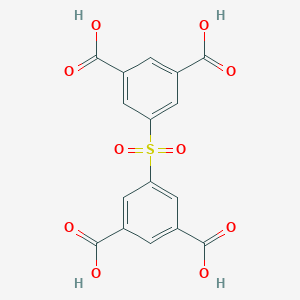
1,1,2,2-Tetra(pyridin-4-yl)ethene
Vue d'ensemble
Description
1,1,2,2-Tetra(pyridin-4-yl)ethene is an organic compound characterized by the presence of four pyridine rings attached to an ethene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetra(pyridin-4-yl)ethene can be synthesized through a series of organic reactions. One common method involves the use of pyridine and ethene derivatives under specific reaction conditions. For instance, a sulfonation reaction can be employed, where nucleophilic substitution of organic sulfur atoms with suitable nucleophiles leads to the formation of the target compound . Another method involves the use of benzoquinone and amine derivatives as starting materials, which undergo a series of reactions to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable organic reactions that can be optimized for large-scale production. The choice of reagents, reaction conditions, and purification techniques are crucial for achieving high yields and purity in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2-Tetra(pyridin-4-yl)ethene undergoes various chemical reactions, including:
Coordination Reactions: It acts as a ligand in coordination chemistry, forming complexes with metal ions.
Oxidation and Reduction: The compound can participate in redox reactions, where it may undergo oxidation or reduction depending on the reaction conditions.
Substitution Reactions: Nucleophilic and electrophilic substitution reactions can occur on the pyridine rings.
Common Reagents and Conditions
Coordination Reactions: Metal salts such as iron(II) and pseudohalides are commonly used.
Oxidation and Reduction: Reagents like hydrogen peroxide or reducing agents such as sodium borohydride can be employed.
Substitution Reactions: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern.
Major Products
The major products formed from these reactions include metal-organic frameworks, coordination polymers, and substituted pyridine derivatives .
Applications De Recherche Scientifique
1,1,2,2-Tetra(pyridin-4-yl)ethene has a wide range of scientific research applications:
Materials Science:
Coordination Chemistry: The compound serves as a ligand in the formation of various metal complexes, which are studied for their unique electronic and magnetic properties.
Fluorescence Studies: It is employed in the development of fluorescent materials for sensing and imaging applications.
Biological Research: The compound’s coordination complexes are investigated for their potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetra(pyridin-4-yl)ethene primarily involves its role as a ligand in coordination chemistry. The pyridine rings coordinate with metal ions, forming stable complexes. These complexes exhibit unique electronic and magnetic properties due to the interaction between the metal center and the ligand . The compound’s ability to undergo valence tautomerism and energy transfer processes further contributes to its functionality in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene: This compound has a similar structure but with additional phenyl groups attached to the pyridine rings.
1,1,2,2-Tetra(pyridin-3-yl)ethene: A structural isomer with pyridine rings attached at different positions.
Uniqueness
1,1,2,2-Tetra(pyridin-4-yl)ethene is unique due to its specific arrangement of pyridine rings, which allows for versatile coordination chemistry and the formation of various metal complexes. Its ability to participate in spin-crossover and fluorescence processes further distinguishes it from similar compounds .
Propriétés
IUPAC Name |
4-(1,2,2-tripyridin-4-ylethenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4/c1-9-23-10-2-17(1)21(18-3-11-24-12-4-18)22(19-5-13-25-14-6-19)20-7-15-26-16-8-20/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIDKYAFTJKSNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=C(C2=CC=NC=C2)C3=CC=NC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2',2'',2'''-(Ethene-1,1,2,2-tetrayltetrakis([1,1'-biphenyl]-4',4-diyl))tetraacetonitrile](/img/structure/B8197721.png)


![4,4',4'',4'''-([1,1'-Biphenyl]-3,3',5,5'-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid](/img/structure/B8197747.png)

![(3aR,8aS)-2-(6-Methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8197753.png)





